2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula and a CAS number of 1021244-69-8. This compound is classified as an organic amine and is characterized by its unique functional groups, including a hydroxylamine and a carboximidamide moiety. It is often utilized in various scientific research applications due to its potential biological activities.
The synthesis of 2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide can be achieved through several methods. A common approach involves the reaction of benzylamine derivatives with hydroxylamine and carboxylic acid derivatives. The process typically includes the following steps:
The molecular structure of 2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide features a central benzene ring substituted with various functional groups:
The compound's structure can be represented using SMILES notation as CNC(C1=CC=CC=C1)C(=N)N(O)
.
2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide in synthetic organic chemistry .
The mechanism of action for 2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide involves its interaction with biological targets at the molecular level:
2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide has several scientific applications:
The ongoing research into this compound's properties and effects may lead to novel applications in drug development and chemical synthesis .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1